molecular formula C14H18N2 B13774997 2-Picoline, 5-(3-piperidino-1-propynyl)- CAS No. 73771-10-5

2-Picoline, 5-(3-piperidino-1-propynyl)-

Cat. No.: B13774997
CAS No.: 73771-10-5
M. Wt: 214.31 g/mol
InChI Key: DQTWVOSUHAMERO-UHFFFAOYSA-N
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Description

2-Picoline, 5-(3-piperidino-1-propynyl)- is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Picoline, 5-(3-piperidino-1-propynyl)- typically involves the reaction of 2-picoline with a piperidine derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 2-picoline is reacted with 3-piperidino-1-propyne in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Picoline, 5-(3-piperidino-1-propynyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triple bond in the propynyl group to a double or single bond.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2-Picoline, 5-(3-piperidino-1-propynyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Picoline, 5-(3-piperidino-1-propynyl)- involves its interaction with specific molecular targets. The piperidine moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Picoline, 5-(3-piperidino-1-propynyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

73771-10-5

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

2-methyl-5-(3-piperidin-1-ylprop-1-ynyl)pyridine

InChI

InChI=1S/C14H18N2/c1-13-7-8-14(12-15-13)6-5-11-16-9-3-2-4-10-16/h7-8,12H,2-4,9-11H2,1H3

InChI Key

DQTWVOSUHAMERO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C#CCN2CCCCC2

Origin of Product

United States

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